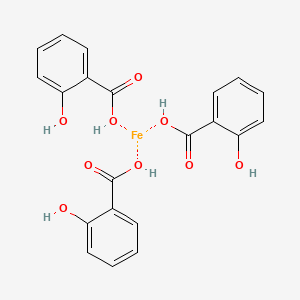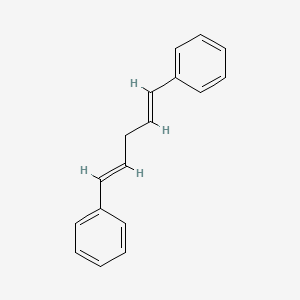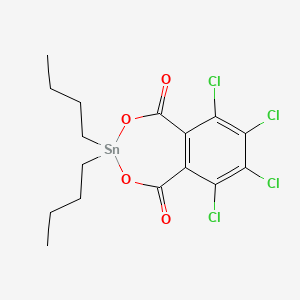
Phenol, 2,6-dichloro-4-(1-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(1-methylpropyl)phenol is an organic compound with the molecular formula C₁₀H₁₂Cl₂O and a molecular weight of 219.108 g/mol . . This compound is a derivative of phenol, where two chlorine atoms and a 1-methylpropyl group are substituted on the benzene ring. It is used in various applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,6-Dichloro-4-(1-methylpropyl)phenol typically involves the chlorination of 4-sec-butylphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the benzene ring . Industrial production methods may involve similar chlorination processes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,6-Dichloro-4-(1-methylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated phenol to less chlorinated or dechlorinated products.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form biaryl compounds.
Scientific Research Applications
2,6-Dichloro-4-(1-methylpropyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiseptic or disinfectant.
Industry: It is used in the production of specialty chemicals and as a preservative in certain formulations.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(1-methylpropyl)phenol involves its interaction with cellular components, leading to disruption of cellular processes. The chlorine atoms and the phenolic hydroxyl group play a crucial role in its antimicrobial activity by disrupting cell membranes and denaturing proteins. The molecular targets include bacterial cell walls and enzymes involved in cellular metabolism .
Comparison with Similar Compounds
2,6-Dichloro-4-(1-methylpropyl)phenol can be compared with other chlorinated phenols such as:
2,4-Dichlorophenol: Similar in structure but with chlorine atoms at different positions, leading to different chemical properties and applications.
2,6-Dichlorophenol: Lacks the 1-methylpropyl group, making it less hydrophobic and altering its reactivity.
4-Chloro-2-methylphenol: Has only one chlorine atom and a methyl group, resulting in different antimicrobial properties.
These comparisons highlight the unique structural features and reactivity of 2,6-Dichloro-4-(1-methylpropyl)phenol, making it valuable for specific applications.
Properties
Molecular Formula |
C10H12Cl2O |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
4-butan-2-yl-2,6-dichlorophenol |
InChI |
InChI=1S/C10H12Cl2O/c1-3-6(2)7-4-8(11)10(13)9(12)5-7/h4-6,13H,3H2,1-2H3 |
InChI Key |
DZKJAGRVOGNQGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=C(C(=C1)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate](/img/structure/B13828324.png)


![Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate](/img/structure/B13828360.png)
![9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B13828363.png)

![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B13828371.png)

![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)

![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)

![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)
